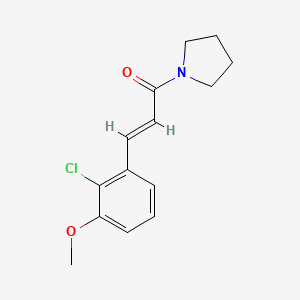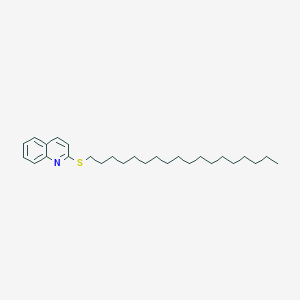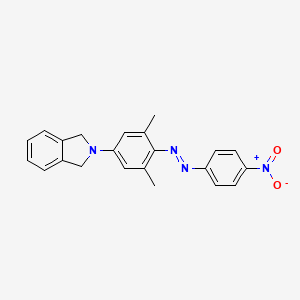
Tris(trimethylsilyl)-benzoyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trimethylsilyl)-benzoyl-silane is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a benzoyl-silane core. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Tris(trimethylsilyl)-benzoyl-silane can be synthesized through the reaction of trimethylsilyl chloride with benzoyl chloride in the presence of a base such as lithium or sodium. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows: [ \text{3 (CH}_3\text{)_3SiCl + C}_6\text{H}_5\text{COCl + 3 Li → (CH}_3\text{)_3Si}_3\text{C}_6\text{H}_5\text{CO + 3 LiCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Tris(trimethylsilyl)-benzoyl-silane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding benzyl-silane derivative.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
Reduction: Benzyl-silane derivatives.
Substitution: Various substituted benzoyl-silane compounds.
Oxidation: Benzoic acid derivatives.
科学研究应用
Tris(trimethylsilyl)-benzoyl-silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of tris(trimethylsilyl)-benzoyl-silane involves the generation of silyl radicals under specific conditions. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar radical-based reactivity.
Tris(trimethylsilyl)amine: Known for its use in radical reactions and as a precursor in the synthesis of other organosilicon compounds.
Uniqueness
Tris(trimethylsilyl)-benzoyl-silane is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to other tris(trimethylsilyl) compounds. This uniqueness makes it valuable in specific applications where the benzoyl functionality is advantageous.
属性
CAS 编号 |
60154-95-2 |
|---|---|
分子式 |
C16H32OSi4 |
分子量 |
352.76 g/mol |
IUPAC 名称 |
phenyl-tris(trimethylsilyl)silylmethanone |
InChI |
InChI=1S/C16H32OSi4/c1-18(2,3)21(19(4,5)6,20(7,8)9)16(17)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI 键 |
HOUUKFRQPVOPQR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si](C(=O)C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)
![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)




![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)




